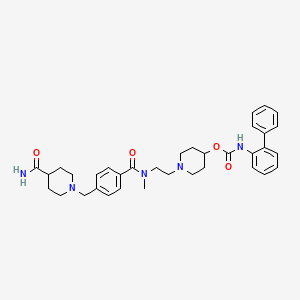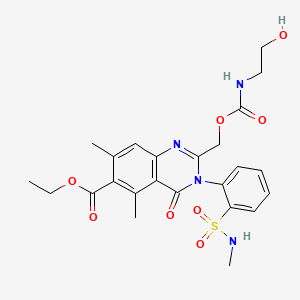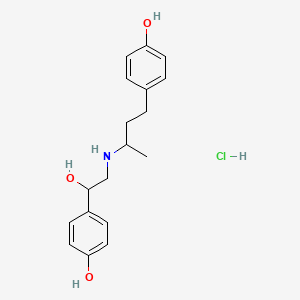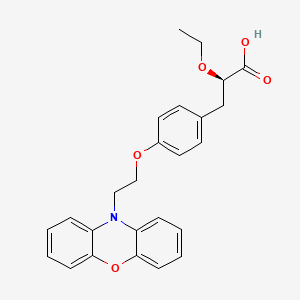
Revefenacine
Vue d'ensemble
Description
La révéfénacine, vendue sous le nom de marque Yupelri, est un médicament principalement utilisé pour le traitement de la maladie pulmonaire obstructive chronique (MPOC). C'est un antagoniste muscarinique à action prolongée qui est administré par voie inhalée. La révéfénacine a été développée par Theravance Biopharma et est commercialisée par Mylan. Elle a été approuvée pour une utilisation aux États-Unis en 2018 .
Applications De Recherche Scientifique
Revefenacin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of long-acting muscarinic antagonists.
Biology: Revefenacin is used in biological studies to understand its interaction with muscarinic receptors.
Medicine: It is extensively studied for its therapeutic effects in treating COPD and other respiratory disorders.
Industry: Revefenacin is used in the pharmaceutical industry for the development of inhalation therapies.
Mécanisme D'action
Target of Action
Revefenacin is a novel biphenyl carbamate tertiary amine agent that belongs to the family of the long-acting muscarinic antagonists (LAMA) . It demonstrates similar affinity for the different subtypes of muscarinic receptors (M1 to M5) . These receptors are found in the airways of the lungs .
Mode of Action
Revefenacin acts as an antagonist at muscarinic receptors, specifically inhibiting the M3 receptor . This inhibition prevents the action of acetylcholine, a neurotransmitter that causes bronchoconstriction . By blocking this action, revefenacin induces bronchodilation, or the relaxation of bronchial muscles, which helps to improve airflow to the lungs .
Biochemical Pathways
The primary biochemical pathway involved in the action of revefenacin is the muscarinic acetylcholine pathway in the lungs. By blocking the M3 muscarinic receptors, revefenacin prevents the bronchoconstrictive effects of acetylcholine, leading to bronchodilation . This effect is dose-dependent and can last longer than 24 hours .
Pharmacokinetics
Revefenacin is rapidly absorbed and extensively metabolized . The major metabolic pathway for revefenacin is hydrolysis to the metabolite THRX-195518 (M2), and both revefenacin and THRX-195518 undergo hepatic-biliary and fecal elimination after oral or intravenous administration with negligible renal excretion . The absolute bioavailability of oral revefenacin is low (2.8%) .
Result of Action
The primary result of revefenacin’s action is sustained, long-acting bronchodilation . In clinical trials, treatment with revefenacin resulted in statistical improvements in pulmonary function . Revefenacin was also demonstrated to have efficacy similar to that of tiotropium .
Action Environment
The action of revefenacin is influenced by the environment within the lungs. The effectiveness of revefenacin may be influenced by the severity of the patient’s COPD, as well as other factors such as concomitant use of other bronchodilators .
Analyse Biochimique
Biochemical Properties
Revefenacin is a long-acting muscarinic antagonist which competitively and reversibly inhibits the action of acetylcholine at type 3 muscarinic (M3) receptors in bronchial smooth muscle, causing bronchodilation . The labile primary amide in the structure produces a “soft-drug” site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions .
Cellular Effects
Revefenacin has been reported to produce a sustained, long-acting bronchodilation with lower anti-muscarinic-related side effects . In clinical trials, revefenacin demonstrated to be of a long duration of action and low systemic exposure in patients with COPD .
Molecular Mechanism
Revefenacin exerts its effects at the molecular level by competitively and reversibly inhibiting the action of acetylcholine at type 3 muscarinic (M3) receptors in bronchial smooth muscle . This inhibition leads to bronchodilation, providing relief for patients with COPD .
Temporal Effects in Laboratory Settings
Revefenacin has been shown to produce a sustained, long-acting bronchodilation with lower anti-muscarinic-related side effects . In clinical trials, it demonstrated a long duration of action and low systemic exposure in patients with COPD
Metabolic Pathways
Revefenacin presents a high metabolic liability producing a rapid metabolic turnover after being distributed from the lung . This metabolic process is done primarily via enzymatic hydrolysis via CYP2D6 to its major hydrolytic metabolite THRX-195518 .
Transport and Distribution
After intravenous administration of Revefenacin, the reported volume of distribution is 218 L which suggests an extensive distribution to the tissues
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la révéfénacine implique plusieurs étapes, à partir de matières premières facilement disponibles. Le processus comprend la formation d'une structure de carbamate de biphényle, qui est une caractéristique clé du composé. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau biphényle.
- Introduction du groupe carbamate.
- Formation de l'amine tertiaire.
Méthodes de production industrielle : La production industrielle de la révéfénacine implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du pH pendant la réaction. Le processus implique également des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions : La révéfénacine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La révéfénacine peut subir des réactions d'oxydation, en particulier au niveau du groupe amine tertiaire.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbamate.
Substitution : Des réactions de substitution peuvent avoir lieu au niveau du noyau biphényle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxydes, tandis que la réduction peut entraîner la formation d'amines secondaires .
4. Applications de la Recherche Scientifique
La révéfénacine a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des antagonistes muscariniques à action prolongée.
Biologie : La révéfénacine est utilisée dans des études biologiques pour comprendre son interaction avec les récepteurs muscariniques.
Médecine : Elle est largement étudiée pour ses effets thérapeutiques dans le traitement de la MPOC et d'autres troubles respiratoires.
Industrie : La révéfénacine est utilisée dans l'industrie pharmaceutique pour le développement de thérapies inhalées.
5. Mécanisme d'Action
La révéfénacine exerce ses effets en agissant comme un antagoniste muscarinique à action prolongée. Elle inhibe de manière compétitive et réversible l'action de l'acétylcholine au niveau des récepteurs muscariniques, en particulier les récepteurs M3 dans les muscles lisses bronchiques. Cette inhibition conduit à une bronchodilatation, ce qui contribue à soulager les symptômes de la MPOC. Le composé a une forte affinité pour les récepteurs muscariniques et se dissocie lentement, ce qui procure un effet bronchodilatateur durable .
Comparaison Avec Des Composés Similaires
La révéfénacine est unique parmi les antagonistes muscariniques à action prolongée en raison de son administration une fois par jour et de son administration par voie nébulisée. Les composés similaires comprennent :
Tiotropium : Un autre antagoniste muscarinique à action prolongée utilisé pour la MPOC, mais il est administré par voie inhalée de poudre sèche.
Glycopyrrolate : Un composé d'ammonium quaternaire utilisé pour la MPOC, mais il a une structure chimique et un profil pharmacocinétique différents.
Aclidinium : Un antagoniste muscarinique à action prolongée avec une durée d'action plus courte que la révéfénacine.
La structure unique et la longue demi-vie de dissociation de la révéfénacine du récepteur M3 lui permettent de produire une bronchodilatation durable avec moins d'effets secondaires antimuscariniques .
Propriétés
IUPAC Name |
[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWDCIFZSGNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027775 | |
| Record name | Revefenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
< 1 mg/ml | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Revefenacin is an inhaled bronchodilator muscarinic antagonist with a long-acting bronchodilation activity. It has been shown to present a high affinity and behaved as a competitive antagonist of the five muscarinic cholinergic receptors. Studies have indicated that revefenacin dissociates significantly slower from the muscarinic receptor M3 (hM3) when compared to the receptor M2 (hM2) which indicates a kinetic selectivity for this subtype. This competitive antagonism produces a suppressive action of the acetylcholine-evoked calcium mobilization and contractile responses in the airway tissue. Lastly, due to the duration of the bronchodilation, revefenacin is considered a long-acting muscarinic antagonist which allows it to be dosed once daily. This response is very important for the therapy of COPD as the main goal is the reduce the frequency and severity of exacerbations which are normally driven by the presence of elevated cholinergic bronchoconstrictor tone mediated by muscarinic receptors on parasympathetic ganglia and airway smooth muscle. Hence, the activity of revefenacin produces a potent and long-lasting protection against the bronchoconstrictor response to acetylcholine or methacholine. | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864750-70-9 | |
| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Revefenacin [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Revefenacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11855 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Revefenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVEFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Revefenacin?
A1: Revefenacin is a long-acting muscarinic antagonist (LAMA). It exerts its bronchodilatory effect by competitively binding to muscarinic receptors, primarily the M3 subtype, in the airways. [, , , ] This binding prevents acetylcholine, the endogenous agonist, from activating these receptors, thereby inhibiting bronchoconstriction. [, , ]
Q2: How does Revefenacin's kinetic selectivity for the M3 receptor contribute to its therapeutic profile?
A2: Revefenacin demonstrates slower dissociation from the M3 receptor compared to the M2 receptor, resulting in kinetic selectivity for M3. [] This selectivity is advantageous as M3 receptors are predominantly found in airway smooth muscle, making Revefenacin's bronchodilatory effect more targeted and potentially minimizing systemic anticholinergic side effects associated with M2 receptor antagonism. [, , ]
Q3: What are the downstream effects of Revefenacin binding to M3 receptors in the airways?
A3: By blocking acetylcholine's action on M3 receptors, Revefenacin inhibits smooth muscle contraction in the airways, leading to bronchodilation. [, , , ] This bronchodilation results in increased airflow and reduced airway resistance, improving lung function in patients with chronic obstructive pulmonary disease (COPD). [, , , , ]
Q4: What is the molecular structure of Revefenacin?
A4: Revefenacin possesses a unique biphenyl carbamate tertiary amine structure. [] This structure differs from the quaternary amine structure common to many previously approved LAMAs. []
Q5: Has the compatibility of Revefenacin with other drugs been investigated?
A5: Yes, a study assessed the physicochemical compatibility of Revefenacin inhalation solution with Formoterol Fumarate inhalation solution. [] This study demonstrated the stability of the mixture for up to 25 hours at room temperature, supporting the potential for co-administration of these two drugs in clinical settings. []
Q6: What is the absorption profile of Revefenacin?
A6: Revefenacin exhibits low absolute bioavailability (2.8%) after oral administration. [] This low bioavailability is attributed to extensive first-pass metabolism and is consistent with its intended route of administration via nebulization. [, ]
Q7: How is Revefenacin metabolized?
A7: The primary metabolic pathway for Revefenacin is hydrolysis to its major metabolite, THRX-195518 (M2). [] Both Revefenacin and THRX-195518 undergo hepatic-biliary and fecal elimination, with negligible renal excretion. []
Q8: Does the metabolite THRX-195518 contribute significantly to Revefenacin's pharmacological activity?
A8: THRX-195518 exhibits a 10-fold lower binding affinity for the M3 receptor compared to Revefenacin. [] Receptor occupancy analysis suggests that THRX-195518's contribution to systemic pharmacology is minimal after inhaled Revefenacin administration. []
Q9: Does renal or hepatic impairment affect Revefenacin's pharmacokinetics?
A9: While systemic exposure to Revefenacin increased modestly in subjects with severe renal impairment, it remained similar between subjects with moderate hepatic impairment and those with normal hepatic function. [, ] The observed increase in plasma exposure to THRX-195518 in individuals with severe renal or moderate hepatic impairment is not expected to be clinically significant given its low antimuscarinic potency, minimal systemic levels after inhaled Revefenacin administration, and favorable safety profile. []
Q10: What preclinical studies were conducted to evaluate Revefenacin's pharmacological activity?
A10: Preclinical studies using isolated airway tissues from rats, guinea pigs, and humans demonstrated that Revefenacin potently antagonizes muscarinic receptor-mediated contractile responses. [] These antagonistic effects were slow to reverse, supporting the long duration of action observed in clinical trials. []
Q11: What were the primary endpoints in the phase 3 clinical trials evaluating Revefenacin's efficacy in COPD patients?
A11: The primary endpoint in the replicate 12-week phase 3 trials (NCT02459080, NCT02512510) was the change from baseline in trough forced expiratory volume in one second (FEV1) at Day 85. [, ] Secondary endpoints included the change in peak FEV1 from baseline to Day 1. []
Q12: What were the key findings regarding Revefenacin's efficacy in these phase 3 trials?
A12: Both the 88 μg and 175 μg doses of Revefenacin demonstrated statistically significant improvements in trough FEV1 compared to placebo at Day 85. [, ] Pooled data analysis also showed significant improvements in peak FEV1 for both doses compared to placebo. []
Q13: Did Revefenacin demonstrate efficacy in COPD patients with different levels of disease severity?
A13: Subgroup analyses of the phase 3 trials indicated that Revefenacin improved lung function in COPD patients across different levels of disease severity, including those with more severe airflow obstruction. [, , , , ]
Q14: Did Revefenacin demonstrate efficacy in COPD patients already receiving other therapies?
A14: Revefenacin demonstrated efficacy in patients both with and without concomitant use of long-acting beta-agonists (LABA) and inhaled corticosteroids (ICS). [, , ] Improvements in lung function and health outcomes were observed regardless of concomitant therapy. []
Q15: What is the safety profile of Revefenacin based on clinical trial data?
A15: Revefenacin was generally well-tolerated in clinical trials, with a low incidence of systemic anticholinergic adverse events. [, , , , ] The most common adverse events reported were generally mild and similar to those observed with placebo, including worsening COPD, cough, headache, and nasopharyngitis. [, , ] No evidence of an increased risk of major cardiovascular events was observed. [, ]
Q16: What is the rationale for delivering Revefenacin via nebulization?
A16: Nebulized delivery offers several advantages for COPD patients who may have difficulty using other inhaler devices. [, , , ] Nebulizers do not require the same level of inspiratory flow as dry powder inhalers, making them suitable for patients with severe airflow obstruction or those who have difficulty coordinating inhalation. [, , , , ] This method of administration also allows for more efficient drug delivery to the lungs, particularly in patients with poor inhaler technique. []
Q17: How does the lung deposition of Revefenacin delivered via nebulizer compare to that of other inhaled LAMAs?
A17: A study using functional respiratory imaging (FRI) demonstrated more efficient intrathoracic and peripheral deposition for Revefenacin delivered via a standard jet nebulizer compared to Tiotropium delivered via HandiHaler® DPI in patients with COPD. [] This finding suggests that nebulized Revefenacin may be more effective in reaching the smaller airways, potentially leading to better bronchodilation. []
Q18: Has the impact of Revefenacin on patient-reported outcomes been evaluated?
A18: Yes, clinical trials have assessed the impact of Revefenacin on various patient-reported outcomes, including health status and dyspnea. [, , , ] Significant improvements in health status, as measured by the St. George’s Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT), were observed in Revefenacin-treated patients compared to placebo. [, , , ]
Q19: Have any studies examined the cost-effectiveness of Revefenacin compared to other COPD treatments?
A19: Yes, at least one study (EE538) has been conducted to assess the cost-utility of Revefenacin compared to Tiotropium in the treatment and management of COPD. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















